molecular formula C23H20O9 B118678 5-Methoxydehydropodophyllotoxin CAS No. 151703-06-9

5-Methoxydehydropodophyllotoxin

Cat. No.: B118678
CAS No.: 151703-06-9
M. Wt: 440.4 g/mol
InChI Key: OJSCBCNNQXLIJG-UHFFFAOYSA-N
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Description

Perfluorododecanoic acid is a member of the perfluoroalkyl substances, specifically a perfluoroalkyl acid. It is a synthetic compound characterized by a twelve-carbon chain where all hydrogen atoms are replaced by fluorine atoms, except for the terminal carboxyl group. This unique structure imparts exceptional chemical stability and resistance to heat, oil, stains, grease, and water . Perfluorododecanoic acid has been widely used in industrial applications, including stain and greaseproof coatings for furniture, packaging, and carpets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorododecanoic acid can be synthesized through the electrochemical fluorination of dodecanoic acid. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods: In industrial settings, perfluorododecanoic acid is produced using a similar electrochemical fluorination process. The reaction conditions are optimized to maximize yield and purity. The resulting product is then purified through distillation and recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Perfluorododecanoic acid is known for its chemical inertness due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Perfluorododecanoic Acid: Perfluorododecanoic acid is unique due to its longer carbon chain, which imparts greater chemical stability and resistance to degradation. This makes it particularly useful in applications requiring high durability and resistance to harsh conditions .

Properties

IUPAC Name

5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,24H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSCBCNNQXLIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=C(C5=C(C=C24)OCO5)OC)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164855
Record name 5-Methoxydehydropodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151703-06-9
Record name 5-Methoxydehydropodophyllotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151703069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxydehydropodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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